N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzo[c][1,2,5]thiadiazole moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while benzo[c][1,2,5]thiadiazole is a bicyclic compound containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing the oxazole and isoxazole moieties have been reported to possess a broad range of biological activities . They have been used in the development of new drugs due to their wide range of chemical and biological properties .
Mode of Action
Compounds containing the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They have been found to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds containing the oxazole and isoxazole moieties have been reported to interact with various enzymes and receptors via numerous non-covalent interactions .
Result of Action
Compounds containing the oxazole and isoxazole moieties have been reported to possess a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoxazole moiety through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . The benzo[c][1,2,5]thiadiazole moiety can be prepared via a Pd-catalyzed cross-coupling reaction . The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: Tin(II) chloride, reflux conditions.
Substitution: Sodium hydride, alkyl halides, room temperature to reflux conditions.
Major Products
The major products formed from these reactions include oxidized isoxazole derivatives, reduced benzo[c][1,2,5]thiadiazole derivatives, and substituted isoxazole derivatives.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole moieties, such as fluoroisoxazoles and iodoisoxazoles.
Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar benzo[c][1,2,5]thiadiazole moieties, such as benzoxadiazoles and benzothiadiazoles.
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of isoxazole and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-13(14-5-1-2-9-7-15-19-8-9)10-3-4-11-12(6-10)17-20-16-11/h3-4,6-8H,1-2,5H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRXFKPVRXSWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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